molecular formula C18H19N5O2S B2629969 7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 946323-01-9

7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No. B2629969
M. Wt: 369.44
InChI Key: GDIWBPZSXWICNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one moiety, which is a type of nitrogen-containing heterocycle. Heterocycles are commonly used in drug discovery due to their ability to form multiple points of interaction with biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction . The pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one moiety could potentially be formed through a series of condensation and cyclization reactions .


Molecular Structure Analysis

The pyrrolidine ring in the compound is likely to adopt a non-planar conformation due to the sp3 hybridization of its carbon atoms . This can lead to increased three-dimensional coverage of the molecule, which can be beneficial in drug discovery .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the pyrrolidine ring could potentially be functionalized with various groups . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the groups it contains. For example, the presence of the pyrrolidine ring could potentially increase the three-dimensional coverage of the molecule .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis of Heterocycles : Research has highlighted the synthesis of novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which are recognized for their antitrypanosomal activity among other pharmaceutical interests. These compounds are synthesized via reactions involving sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts, indicating a potential methodology for the synthesis of compounds with similar structures to the one inquired about (Abdelriheem et al., 2017).

Antimicrobial and Antifungal Applications : Several studies have synthesized new heterocyclic compounds incorporating thiadiazole, pyridine, and pyrazolo[5,1-c]triazine structures, which have been evaluated for their insecticidal and antimicrobial activities. For instance, novel thiazolopyrimidines have been prepared and showed promising antimicrobial activity but no appreciable antitumor activity, suggesting potential for the development of antimicrobial agents from similarly structured compounds (Said et al., 2004).

Chemical Structure and Activity Relationship : The synthesis and evaluation of novel heterocyclic compounds, including triazolopyridines and pyridotriazine derivatives, have been explored for their biological activities, highlighting the importance of structural features in determining their biological efficacy. Compounds with specific substitutions on the heterocyclic rings exhibited significant antimicrobial activity, indicating the potential for designing compounds with enhanced biological activities based on structural modifications (Flefel et al., 2018).

Future Directions

Future research could potentially focus on further functionalization of the compound to improve its biological activity or to modify its physical and chemical properties .

properties

IUPAC Name

7-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-15(13-7-3-2-4-8-13)16-19-17(20-18(25)23(16)21-12)26-11-14(24)22-9-5-6-10-22/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIWBPZSXWICNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.